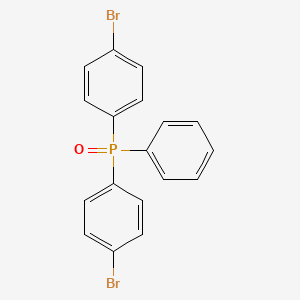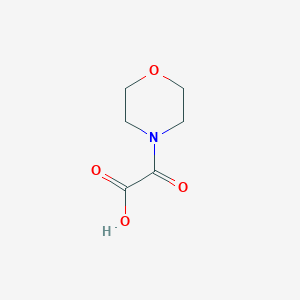
Bis(4-bromophenyl)phenylphosphine oxide
Vue d'ensemble
Description
Bis(4-bromophenyl)phenylphosphine oxide: is a notable compound in the field of organophosphorus chemistry. It is recognized for its unique structural and functional properties, combining a phosphorus atom with three distinct phenyl groups, two of which are substituted with bromine atoms . This compound is valuable in various chemical applications due to its versatile nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(4-bromophenyl)phenylphosphine oxide is synthesized through the oxidation of bis(4-bromophenyl)phenylphosphine. The phosphine group is converted to a phosphine oxide, introducing a highly polar functional group that significantly alters the chemical behavior of the molecule .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-bromophenyl)phenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group is oxidized to form the phosphine oxide.
Substitution: The bromine atoms in the phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are used under appropriate conditions.
Major Products Formed:
Oxidation: The primary product is this compound.
Substitution: Depending on the substituents introduced, various derivatives of this compound can be formed.
Applications De Recherche Scientifique
Chemistry: Bis(4-bromophenyl)phenylphosphine oxide serves as a valuable ligand in coordination chemistry. It forms stable complexes with various metal centers, which are used as catalysts in chemical reactions, including organic synthesis and industrial processes .
Biology and Medicine:
Industry: In materials science, this compound is utilized to develop advanced materials with specific properties. These materials can be employed in electronic devices, sensors, and high-performance coatings .
Mécanisme D'action
The mechanism by which bis(4-bromophenyl)phenylphosphine oxide exerts its effects primarily involves its role as a ligand in coordination chemistry. The phosphine oxide group enhances the coordination ability of the molecule, allowing it to form stable complexes with various metal centers. These metal complexes can influence the reactivity and selectivity of catalyzed reactions .
Comparaison Avec Des Composés Similaires
- Bis(4-fluorophenyl)phenylphosphine oxide
- Bis(4-chlorophenyl)phenylphosphine oxide
- Bis(4-methylphenyl)phenylphosphine oxide
Comparison: Bis(4-bromophenyl)phenylphosphine oxide is unique due to the presence of bromine atoms in the phenyl groups, which can influence the electronic properties of the metal center in coordination complexes. This can affect the reactivity and selectivity of the catalyzed reactions, making it distinct from its fluorine, chlorine, and methyl-substituted counterparts .
Propriétés
IUPAC Name |
1-bromo-4-[(4-bromophenyl)-phenylphosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGNHDJCYWEAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93869-52-4 | |
| Record name | Bis(4-bromophenyl)phenylphosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)







![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)


